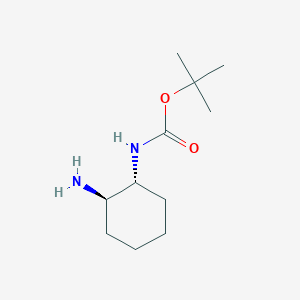

N-Boc-trans-1,2-diaminocyclohexane

Vue d'ensemble

Description

(1R,2R)-trans-N-Boc-1,2-cyclohexanediamine is an amine.

Applications De Recherche Scientifique

Chimie de coordination et organocatalyse

N-Boc-trans-1,2-diaminocyclohexane: est largement utilisé comme ligand en chimie de coordination en raison de sa capacité à former des complexes stables avec divers métaux . Ces complexes sont essentiels en organocatalyse, facilitant une gamme de réactions chimiques en fournissant une voie alternative avec une énergie d'activation plus faible. La nature chirale du composé permet le développement de catalyseurs énantiosélectifs, qui sont essentiels pour la production de produits pharmaceutiques optiquement actifs.

Catalyse asymétrique

La nature chirale du This compound en fait également un ligand précieux en catalyse asymétrique . Il peut induire la chiralité dans la synthèse de molécules complexes, ce qui est particulièrement important dans l'industrie pharmaceutique où la chiralité d'une molécule médicamenteuse peut affecter son efficacité et sa sécurité.

Synthèse de composés macrocycliques

Ce composé est utilisé dans la synthèse de composés macrocycliques, tels que les bases de Schiff [3+3] hexa . Ces macrocycles ont des applications potentielles dans les systèmes de délivrance de médicaments, car ils peuvent former des complexes hôte-invité avec divers produits pharmaceutiques, améliorant leur stabilité et leur solubilité.

Auxiliaires chiraux et phases stationnaires chirales

This compound: sert de précurseur pour les auxiliaires chiraux, qui sont utilisés pour induire la stéréochimie pendant la synthèse chimique . De plus, il est utilisé dans la préparation de phases stationnaires chirales pour la chromatographie, permettant la séparation des énantiomères, un processus critique dans la production de composés énantiopurs.

Extraction des métaux

Le squelette chiral trans-1,2-diaminocyclohexane est utilisé dans les procédés d'extraction des métaux . Sa capacité à se lier sélectivement à certains ions métalliques la rend utile dans la purification et l'isolement des métaux de diverses sources, ce qui est vital à la fois pour la remédiation environnementale et le recyclage des métaux précieux.

Applications biochimiques et pharmaceutiques

Enfin, This compound est impliqué dans le développement d'agonistes des récepteurs de la thyroïde pour le traitement de l'alopécie androgénétique . Son rôle dans le secteur pharmaceutique s'étend à mesure que les chercheurs explorent son potentiel dans la création de nouveaux agents thérapeutiques.

Mécanisme D'action

Target of Action

N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as a chiral ligand in asymmetric catalysis .

Mode of Action

This compound interacts with its targets, primarily metal ions, to form complexes. These complexes can then participate in various chemical reactions, including asymmetric addition of Grignard reagents to ketones . This interaction results in the formation of highly enantioenriched tertiary alcohols .

Biochemical Pathways

The compound plays a crucial role in the asymmetric addition of Grignard reagents to ketones, a key step in the synthesis of chiral tertiary alcohols . This process involves the formation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), which enables the asymmetric addition of aliphatic and aromatic Grignard reagents to ketones .

Result of Action

The primary result of the action of this compound is the formation of highly enantioenriched tertiary alcohols . These alcohols are structurally diverse and bear challenging quaternary stereocenters . The synthetic utility of the method has been demonstrated by the development of a novel and highly enantioselective formal synthesis of the antihistamine API clemastine .

Action Environment

The action of this compound is influenced by various environmental factors, including the presence of metal ions, the nature of the Grignard reagents, and the type of ketones involved in the reaction . The stability and efficacy of the compound can be affected by these factors.

Analyse Biochimique

Biochemical Properties

N-Boc-trans-1,2-diaminocyclohexane plays a crucial role in biochemical reactions, particularly in the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a ligand in coordination chemistry and organocatalysis . The compound’s interactions with enzymes and proteins often involve the formation of stable complexes, which can influence the activity of these biomolecules. These interactions are essential for the compound’s role in catalysis and molecular recognition processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cells . This indicates that this compound can modulate critical cellular processes, making it a valuable tool in cancer research and therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form complexes with metal ions, which can then interact with enzymes and proteins to modulate their activity . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways. Additionally, the compound’s ability to alter gene expression further underscores its significance in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to induce sustained changes in cellular function, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can exhibit beneficial effects, such as enhancing enzyme activity or promoting cell growth. At higher doses, it may induce toxic or adverse effects, including cell death and tissue damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that participate in further biochemical reactions . These metabolic pathways can influence the compound’s overall activity and effectiveness in biochemical applications. Understanding these pathways is essential for optimizing the compound’s use in research and therapeutic contexts.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to reach its target sites within cells is critical for its effectiveness in biochemical reactions and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for the compound’s role in modulating cellular processes and interacting with specific biomolecules.

Propriétés

IUPAC Name |

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKVIZYGPJIWKOS-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00929883 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137731-41-0, 146504-07-6 | |

| Record name | tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00929883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(2-Methoxyethyl)amino]methyl]thieno[3,2-b]thiophene-2-sulfonamide](/img/structure/B143010.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)

![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one](/img/structure/B143036.png)